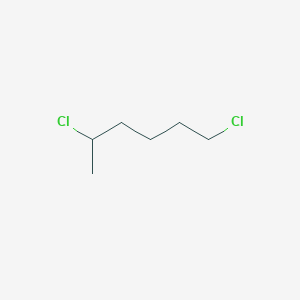![molecular formula C19H20BrN5O3 B3018846 3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919042-13-0](/img/structure/B3018846.png)
3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purine, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds have been the subject of various studies to understand their structure-activity relationships and potential therapeutic applications.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives typically involves the introduction of various substituents at specific positions on the purine core to enhance potency and selectivity for certain biological targets. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described as potent and selective A(3) adenosine receptor antagonists . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows similar synthetic strategies, such as cyclization and condensation reactions, to introduce the bromobenzyl and hydroxyethyl groups .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, which suggests that specific substitutions at the 1-, 3-, and 8-positions can significantly affect their binding affinity and selectivity . The presence of a bromobenzyl group may influence the compound's hydrophobic interactions, while the hydroxyethyl group could impact its hydrophilicity and overall molecular recognition.
Chemical Reactions Analysis
Imidazo[2,1-f]purine derivatives can undergo various chemical reactions depending on their substituents. For example, the cyclization of 8-bromo-9-alkylaminoethyl-adenine leads to the formation of substituted imidazo[1,2-e]purine . The compound may similarly participate in reactions that exploit the reactivity of the bromobenzyl moiety or the hydroxyethyl group, such as nucleophilic substitution or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, hydrophilicity, and acid-base characteristics. For instance, the dissociation constant (pKa) of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione has been determined to understand their acid-base properties, which are important for their interaction with biological targets like the serotonin transporter . The bromobenzyl and hydroxyethyl groups in the compound of interest are likely to affect its pKa and overall solubility profile.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound belongs to a broader class of chemicals known as imidazo[2,1-f]purines, which are of interest due to their structural complexity and potential biological activity. The synthesis of imidazo[2,1-f]purines often involves multistep chemical reactions, starting from simpler precursors to achieve the desired complex structure. For instance, the synthesis of imidazole derivatives, including those related to the queried compound, has been explored for their antimycobacterial activity, showcasing the compound's relevance in medicinal chemistry research (Miranda & Gundersen, 2009).
Potential Biological Activities
The structural analogs of the queried compound have been investigated for various biological activities. Notably, derivatives of imidazo[2,1-f]purines have been studied for their potential as adenosine receptor antagonists. These studies are crucial in understanding the compound's interaction with biological receptors, which can inform the development of therapeutic agents. For example, structure-activity relationship studies have identified certain derivatives as potent and selective antagonists of the A(3) adenosine receptor, highlighting the compound's significance in targeting specific cellular pathways (Baraldi et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWMDXQSUZJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)
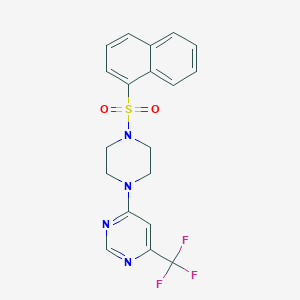
![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)
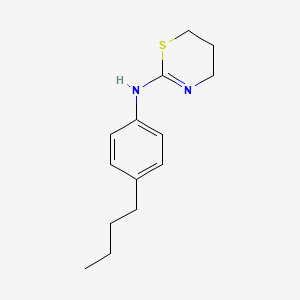
methanone](/img/structure/B3018771.png)
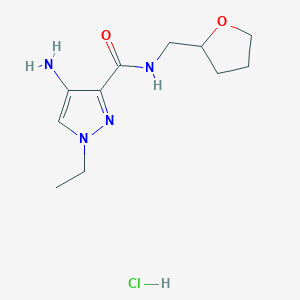
![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)
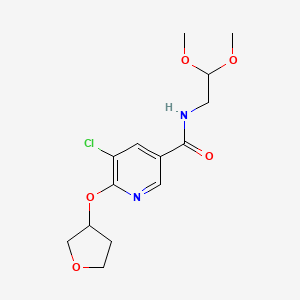
![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)
![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

